Cortisone sodium succinate

Beschreibung

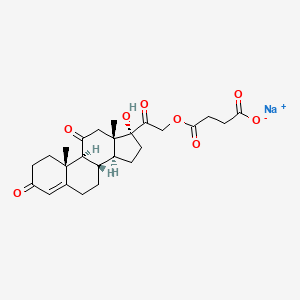

Cortisone sodium succinate is a synthetic glucocorticoid, structurally characterized by a succinate ester group at the 21-position of the cortisone molecule. This modification enhances water solubility, enabling intravenous (IV) or intramuscular (IM) administration for rapid systemic effects. Cortisone itself (17α,21-dihydroxypregn-4-en-3,11,20-trione) is synthesized via multi-step processes involving microbial oxidation and chemical modifications of steroid precursors like progesterone . The sodium succinate esterification allows for faster absorption and shorter duration compared to depot formulations like cortisone acetate. Clinically, it is used for its anti-inflammatory, immunosuppressive, and metabolic effects, particularly in acute settings requiring rapid glucocorticoid action.

Eigenschaften

Molekularformel |

C25H31NaO8 |

|---|---|

Molekulargewicht |

482.5 g/mol |

IUPAC-Name |

sodium;4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-17,22,32H,3-10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,22+,23-,24-,25-;/m0./s1 |

InChI-Schlüssel |

NIBDJEYURHCAHU-UUMLWTKOSA-M |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+] |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cortisone sodium succinate is synthesized through the esterification of cortisone with succinic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

In industrial settings, cortisone sodium succinate is produced by first isolating cortisone from natural sources or synthesizing it through a series of chemical reactions. The cortisone is then reacted with succinic acid in the presence of a dehydrating agent to form cortisone sodium succinate. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for pharmaceutical use .

Analyse Chemischer Reaktionen

Degradation Pathways and Kinetics

Hydrocortisone sodium succinate degrades via a two-step irreversible first-order reaction :

-

Ester hydrolysis : The succinate ester hydrolyzes to form hydrocortisone alcohol.

-

Alcohol degradation : The alcohol further decomposes, losing its 17-dihydroxyacetone side chain .

Key Observations

-

Rate constants :

-

Mechanism : Intramolecular attack by the carboxylate anion on the ester carbonyl carbon drives hydrolysis .

pH-Dependent Degradation

| pH Level | Stability Observations | Source |

|---|---|---|

| 4.0 | Rapid degradation (≥50% loss in 1 hour), precipitate formation | |

| 5.5–6.5 | ≥92% stability under refrigeration (21 days) | |

| 7.4 | Stable under refrigeration for 14 days |

Temperature and Storage Effects

| Condition | Degradation Rate | Source |

|---|---|---|

| Room temperature (25°C) | 3% after 12 hours, 10% after 48 hours | |

| Elevated temperature (30°C) | 14% after 24 hours |

Forced Degradation Studies

Hydrocortisone sodium succinate undergoes accelerated degradation under extreme conditions:

-

Acidic (pH 2) and basic (pH 12) conditions induce rapid hydrolysis .

-

Oxidative stress (hydrogen peroxide) triggers decomposition, producing distinct chromatographic peaks .

HPLC Analysis

Hypersensitivity Mechanism

Hydrocortisone sodium succinate’s succinate ester may trigger hypersensitivity reactions via rapid succinic acid release during IV administration. This is linked to mast cell activation rather than IgE-mediated pathways .

Stability in Clinical Settings

Wissenschaftliche Forschungsanwendungen

Cortisone sodium succinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study steroid chemistry and reaction mechanisms.

Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.

Medicine: Extensively used in clinical research to develop treatments for inflammatory and autoimmune diseases.

Wirkmechanismus

Cortisone sodium succinate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. The resulting changes in gene expression lead to decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory proteins. This mechanism underlies the compound’s anti-inflammatory and immunosuppressive effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacokinetic Differences

- Chemical Structure : Hydrocortisone (cortisol) differs from cortisone by the presence of a hydroxyl group (-OH) at the C11 position instead of a ketone (=O). The sodium succinate ester in both compounds improves solubility for parenteral administration.

- Potency : Hydrocortisone has approximately 1.25 times the glucocorticoid potency of cortisone (20 mg hydrocortisone ≈ 25 mg cortisone) .

- Duration of Action : Hydrocortisone sodium succinate has a short half-life (1.5–2 hours), suitable for acute conditions, while cortisone sodium succinate may exhibit intermediate duration due to metabolic conversion to active cortisol.

Functional and Clinical Differences

- In contrast, cortisone acetate (a depot form) suppresses macrophage cytotoxicity due to sustained plasma cortisol levels .

Table 1: Key Pharmacokinetic and Functional Comparisons

Comparison with Cortisone Acetate

Formulation and Administration

- Ester Group : Cortisone acetate contains an acetate ester, rendering it poorly water-soluble and suitable for subcutaneous (SC) or IM depot administration.

- Duration: Sustained release leads to prolonged immunosuppression (24+ hours post-injection) compared to the rapid clearance of sodium succinate forms .

Immunosuppressive Effects

Table 2: Cortisone Sodium Succinate vs. Cortisone Acetate

| Property | Cortisone Sodium Succinate | Cortisone Acetate |

|---|---|---|

| Administration Route | IV/IM | SC/IM (depot) |

| Solubility | High | Low |

| Duration | Intermediate | Prolonged |

| Macrophage Suppression | Not observed | Significant |

Comparison with Methylprednisolone Sodium Succinate

Potency and Clinical Use

- Relative Potency : Methylprednisolone is 5–7 times more potent than hydrocortisone (4 mg ≈ 20 mg hydrocortisone) .

- Clinical Efficacy : In acute asthma, methylprednisolone sodium succinate (40–160 mg) shows comparable efficacy to prodrugs like methylprednisolone suleptanate, with similar tolerability .

Table 3: Methylprednisolone Sodium Succinate Comparison

| Property | Cortisone Sodium Succinate | Methylprednisolone Sodium Succinate |

|---|---|---|

| Equivalent Dose (mg) | 25 | 4–5 |

| Potency | Moderate | High |

| Immune Cell Impact | Limited data | Chemotaxis impairment |

Q & A

Q. How do researchers evaluate cortisone sodium succinate’s interactions with co-administered drugs?

- Methodology : Conduct in vitro cytochrome P450 inhibition assays and in vivo drug-drug interaction (DDI) studies. Use mechanistic static models or dynamic PBPK simulations to predict clinical relevance. Report findings using CONSORT or STREGA guidelines .

Data Presentation and Reporting

- Tables/Figures : Include dose-response curves, PK/PD heatmaps, and structural elucidation spectra. Label axes clearly (e.g., "Plasma Concentration (μg/mL) vs. Time (h)") and provide error bars for reproducibility .

- Statistical Analysis : Specify tests used (e.g., Student’s t-test, Mann-Whitney U) and adjust for multiple comparisons (Bonferroni correction). Report effect sizes and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.